NO2A-Butyne-bis(t-Butyl ester)
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Overview
Description
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator and a macrocyclic NOTA derivative used primarily for tumor pre-targeting. This compound is known for its ability to conjugate peptides and radionuclides, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves the reaction of 1,4,7-triazacyclononane with t-butyl bromoacetate and propargyl bromide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NO2A-Butyne-bis(t-Butyl ester) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
NO2A-Butyne-bis(t-Butyl ester) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne functional groups.
Chelation Reactions: As a bifunctional chelator, it forms stable complexes with metal ions
Common Reagents and Conditions
Common reagents used in reactions with NO2A-Butyne-bis(t-Butyl ester) include bases like sodium hydride, potassium carbonate, and nucleophiles such as amines and thiols. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from reactions involving NO2A-Butyne-bis(t-Butyl ester) include metal-chelate complexes and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
NO2A-Butyne-bis(t-Butyl ester) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry and for the synthesis of metal complexes.
Biology: Employed in the conjugation of peptides and proteins for imaging and diagnostic purposes.
Medicine: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the production of PET imaging probes and other diagnostic tools
Mechanism of Action
The mechanism of action of NO2A-Butyne-bis(t-Butyl ester) involves its ability to form stable chelate complexes with metal ions. This chelation process is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal binding. The resulting metal-chelate complexes can then be used for various applications, including imaging and therapy .
Comparison with Similar Compounds
Similar Compounds
- DOTAGA-tetra(t-Butyl ester)
- p-NH₂-Bn-DTPA-penta(t-Butyl ester)
- DO3A-Thiol
- Butyne-DOTA
Uniqueness
NO2A-Butyne-bis(t-Butyl ester) stands out due to its specific macrocyclic structure and bifunctional chelating properties. This makes it particularly effective for tumor pre-targeting and the conjugation of peptides and radionuclides, offering advantages in stability and specificity compared to other chelators .
Properties
Molecular Formula |
C24H42N4O5 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |
InChI |
InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29) |
InChI Key |
QMCJSDBHGGFDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |
Origin of Product |
United States |
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